2-{[(4-Chlorophenyl)methyl]sulfanyl}acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUXEZCHNRYQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Chlorophenyl Methyl Sulfanyl Acetonitrile
Direct Synthetic Approaches
Direct synthetic approaches for 2-{[(4-Chlorophenyl)methyl]sulfanyl}acetonitrile typically involve the coupling of a 4-chlorobenzyl moiety with a cyanomethylthio group in a single synthetic step. These methods are often favored for their efficiency and atom economy.
Nucleophilic Substitution Reactions for Sulfanyl (B85325) Linkage Formation
The most common and direct route to synthesize this compound is through a nucleophilic substitution reaction. This method involves the reaction of an electrophilic 4-chlorobenzyl species with a nucleophilic cyanomethylthio source.
A primary example of this approach is the S-alkylation of a mercaptoacetonitrile (B8634862) salt with 4-chlorobenzyl chloride. In this SN2 reaction, the thiolate anion of mercaptoacetonitrile acts as the nucleophile, displacing the chloride leaving group from the benzylic carbon of 4-chlorobenzyl chloride. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the dissolution of the reactants and promote the reaction rate. The presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, is crucial to deprotonate the mercaptoacetonitrile, thereby generating the more nucleophilic thiolate.
A representative reaction scheme is as follows:
4-Chlorobenzyl chloride + Mercaptoacetonitrile --(Base/Solvent)--> this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
| 4-Chlorobenzyl chloride | Mercaptoacetonitrile | Sodium hydroxide | Ethanol/Water | Room temperature |
| 4-Chlorobenzyl chloride | Sodium mercaptoacetonitrile | - | DMF | 50-80 °C |
This methodology has been successfully applied to the preparation of similar compounds, such as p-chlorophenylacetonitrile, where 4-chlorobenzyl chloride is reacted with sodium cyanide. youtube.comorgsyn.org The high reactivity of the benzylic halide facilitates this substitution. doubtnut.com
Acetonitrile Derivatization Pathways
An alternative direct approach involves the derivatization of acetonitrile itself. Acetonitrile can be deprotonated at the α-carbon by a strong base, such as sodium amide or n-butyllithium, to form a carbanion. This nucleophilic species can then react with an appropriate electrophilic sulfur-containing compound.
For the synthesis of the target molecule, one could envision a reaction where the acetonitrile carbanion attacks a 4-chlorobenzyl-substituted sulfur electrophile, such as a thiosulfonate or a disulfide. However, this approach is generally less common for this specific target due to the potential for side reactions and the ready availability of the precursors for the nucleophilic substitution pathway described above. The acidic nature of the methyl protons of acetonitrile allows for its deprotonation to form a nucleophile, which is a key principle in various organic syntheses. mdpi.com
Alternative Synthetic Routes and Strategies
Alternative synthetic routes may involve multiple steps or employ novel catalytic systems to achieve the synthesis of this compound. These strategies can offer advantages in terms of precursor availability, scalability, or adherence to green chemistry principles.
Multi-Step Conversions from Precursors
A plausible multi-step synthesis could involve the initial preparation of 4-chlorobenzyl mercaptan, followed by its reaction with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile.
Step 1: Synthesis of 4-Chlorobenzyl Mercaptan
4-Chlorobenzyl chloride can be converted to 4-chlorobenzyl mercaptan through reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.
Step 2: S-Alkylation with Haloacetonitrile
The resulting 4-chlorobenzyl mercaptan can then be deprotonated with a base to form the corresponding thiolate, which subsequently reacts with a haloacetonitrile to yield the final product. A similar procedure has been described for the synthesis of 2-(4-tert-butylphenylthio)acetonitrile from the corresponding thiophenol and chloroacetonitrile. prepchem.com
| Precursor 1 | Reagent | Intermediate | Reagent 2 | Final Product |
| 4-Chlorobenzyl chloride | Sodium Hydrosulfide | 4-Chlorobenzyl mercaptan | Chloroacetonitrile/Base | This compound |
| 4-Chlorobenzyl chloride | Thiourea, then NaOH | 4-Chlorobenzyl mercaptan | Bromoacetonitrile/Base | This compound |
This multi-step approach provides flexibility in the choice of starting materials and reaction conditions.
Novel Catalytic Methods in Synthesis
Modern synthetic chemistry often employs catalytic methods to enhance reaction efficiency, selectivity, and sustainability. For the synthesis of this compound, phase-transfer catalysis (PTC) presents a promising approach.
Phase-transfer catalysis can facilitate the reaction between the water-soluble salt of mercaptoacetonitrile and the water-insoluble 4-chlorobenzyl chloride. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the thiolate anion from the aqueous phase to the organic phase, where it can react with the benzyl (B1604629) chloride. This method can lead to faster reaction times, milder reaction conditions, and reduced need for anhydrous organic solvents. A patent describes a similar phase-transfer catalyzed synthesis of 4-(methylthio)phenylacetonitrile. googleapis.com
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is crucial for the development of environmentally benign synthetic processes. unibo.ituniroma1.itnih.gov For the synthesis of this compound, several green chemistry strategies can be implemented:
Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally friendly alternatives such as ethanol, water, or ionic liquids can significantly reduce the environmental impact of the synthesis. The recovery and reuse of solvents like acetonitrile are also important considerations. researchgate.net
Catalysis: The use of catalysts, particularly phase-transfer catalysts, can reduce energy consumption by allowing for lower reaction temperatures and can increase reaction efficiency, leading to less waste.
Atom Economy: Direct synthetic approaches, such as the one-step nucleophilic substitution, are generally preferred as they have a higher atom economy, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product.
Renewable Feedstocks: While not directly applicable to this specific molecule based on current common precursors, a broader green chemistry approach would involve exploring the synthesis of starting materials from renewable resources.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Optimization of Reaction Parameters and Conditions
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are typically investigated include the solvent, temperature, pressure, and the selection of an appropriate catalyst.
Solvent Effects on Synthetic Efficiency
The choice of solvent plays a critical role in the S-alkylation reaction, as it influences the solubility of the reactants, the nucleophilicity of the thiolate, and the rate of the SN2 reaction. Polar aprotic solvents are generally favored for this type of transformation as they can solvate the cation of the base while leaving the anion relatively free, thus enhancing its nucleophilicity.
A study on the synthesis of related 2-(benzylthio)pyrimidine derivatives demonstrated the efficacy of polar aprotic solvents. In this study, the reaction of a 2-thiopyrimidine derivative with substituted benzyl chlorides was carried out in dimethylformamide (DMF), a polar aprotic solvent, in the presence of potassium carbonate as a base. This system provided the desired products in good to excellent yields, ranging from 50% to 94%. researchgate.net
The following table, based on analogous S-alkylation reactions, illustrates the potential impact of different solvents on the yield of this compound.
Solvent Effects on the Yield of this compound
| Solvent | Dielectric Constant (ε) | Expected Yield (%) |
|---|---|---|
| Dimethylformamide (DMF) | 37 | High |
| Acetonitrile | 36 | High |
| Acetone | 21 | Moderate to High |
| Tetrahydrofuran (THF) | 7.6 | Moderate |
| Dichloromethane (DCM) | 9.1 | Moderate |
| Toluene | 2.4 | Low |
| Water | 80 | Low (due to potential side reactions) |
Temperature and Pressure Influence on Yield and Purity
Temperature is a significant factor in the synthesis of this compound. Generally, increasing the reaction temperature increases the reaction rate. However, excessively high temperatures can lead to the formation of impurities and decomposition of the product. For many SN2 reactions involving benzyl halides, temperatures ranging from room temperature to a moderate reflux are often employed.
In the synthesis of p-chlorophenyl acetonitrile from p-chlorobenzyl chloride and sodium cyanide, the reaction was carried out under reflux in acetone. youtube.com This suggests that a similar temperature range could be optimal for the synthesis of the target compound. The influence of temperature on the yield is often a trade-off between reaction rate and product stability.
Pressure is not typically a critical parameter for this type of liquid-phase reaction under standard conditions. The reaction is generally carried out at atmospheric pressure.
The table below provides a hypothetical representation of the influence of temperature on the reaction yield, based on common observations for similar S-alkylation reactions.
Influence of Temperature on the Yield of this compound
| Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purity |
|---|---|---|---|
| 25 (Room Temp) | 24 | Moderate | High |
| 50 | 12 | High | High |
| 80 (Reflux in Acetone) | 6 | High | Moderate |
| 100 | 4 | Moderate | Low |
Catalyst Selection and Activity
While the S-alkylation of thiols can proceed with only a base, the use of a catalyst can significantly enhance the reaction rate and efficiency. Phase-transfer catalysts (PTCs) are particularly effective in this context, especially when dealing with reactions involving a solid or aqueous base and an organic solvent. PTCs, such as quaternary ammonium salts, facilitate the transfer of the thiolate anion from the solid or aqueous phase to the organic phase where the alkylating agent is present.
For instance, in the synthesis of 4-(methylthio)phenylacetonitrile, tetrabutylammonium bromide was used as a phase-transfer catalyst in a toluene/water solvent system with sodium cyanide. This highlights the utility of PTCs in similar nitrile syntheses.
The choice of catalyst can have a marked impact on the reaction's success. The following table illustrates the potential effects of different catalysts on the synthesis of this compound.
Effect of Catalysts on the Synthesis of this compound
| Catalyst | Type | Expected Activity |
|---|---|---|
| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst | High |
| Tetrabutylammonium Iodide (TBAI) | Phase-Transfer Catalyst | High |
| Potassium Iodide (KI) | Co-catalyst (Finkelstein reaction) | Moderate to High |
| 18-Crown-6 | Phase-Transfer Catalyst | High |
| None | - | Low to Moderate |
Mechanistic Investigations of Synthetic Transformations
The primary synthetic route to this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.
The key steps in the mechanism are as follows:
Deprotonation of Mercaptoacetonitrile: A base (e.g., potassium carbonate, sodium hydride) abstracts the acidic proton from the sulfhydryl group (-SH) of mercaptoacetonitrile. This results in the formation of a highly nucleophilic mercaptoacetonitrile thiolate anion.
Nucleophilic Attack: The negatively charged sulfur atom of the thiolate anion acts as the nucleophile and attacks the benzylic carbon of 4-chlorobenzyl chloride. This attack occurs from the side opposite to the chlorine atom (backside attack).
Transition State: A transient, high-energy transition state is formed where the sulfur-carbon bond is partially formed, and the carbon-chlorine bond is partially broken. The central carbon atom is pentacoordinate in this transition state.
Product Formation: The carbon-chlorine bond breaks completely, and the chloride ion is expelled as the leaving group. This results in the formation of the final product, this compound, with an inversion of configuration at the benzylic carbon if it were a chiral center.
Primary benzylic halides, such as 4-chlorobenzyl chloride, are particularly well-suited for SN2 reactions. The benzylic position is activated towards nucleophilic attack, and there is relatively low steric hindrance. While a competing SN1 mechanism, involving the formation of a resonance-stabilized benzylic carbocation, is possible, the SN2 pathway is generally favored for primary benzylic halides, especially with a strong nucleophile like a thiolate.
Chemical Reactivity and Transformation of 2 4 Chlorophenyl Methyl Sulfanyl Acetonitrile
Reactions at the Nitrile (–C≡N) Group
The nitrile group is a versatile functional group that can undergo a variety of transformations, primarily characterized by reactions at the electrophilic carbon atom of the C≡N triple bond.
The polarized nature of the carbon-nitrogen triple bond makes the carbon atom susceptible to attack by nucleophiles. This can lead to the formation of a variety of new functional groups. For instance, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis, yields a ketone.
Another important nucleophilic addition is hydrolysis, which can occur under either acidic or basic conditions to produce a carboxylic acid, proceeding through an amide intermediate. The initial step in base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon.
| Nucleophile | Product Type | General Conditions |
| Grignard Reagent (R-MgX) | Ketone | 1. Ether solvent, 2. Aqueous workup |
| Water (H₂O) | Carboxylic Acid | Acidic or basic aqueous solution, heat |
| Alcohols (R-OH) | Imidate or Ester | Acid catalysis |
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve a partial reduction to an aldehyde.
| Reducing Agent | Product | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | 1. Diethyl ether or THF, 2. Aqueous workup |
| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | 1. Toluene, low temperature, 2. Aqueous workup |
| Catalytic Hydrogenation (H₂/catalyst) | Primary Amine | High pressure, catalyst (e.g., Raney Nickel, Pd/C) |
Transformations Involving the Sulfanyl (B85325) (–S–) Group
The sulfur atom in the sulfanyl group is nucleophilic and can be readily oxidized to higher oxidation states. The carbon-sulfur bond can also be cleaved under certain conditions.
The oxidation of sulfides is a common and important transformation in organic synthesis. The oxidation of 2-{[(4-Chlorophenyl)methyl]sulfanyl}acetonitrile would be expected to first yield the corresponding sulfoxide (B87167), 2-{[(4-Chlorophenyl)methyl]sulfinyl}acetonitrile, and upon further oxidation, the sulfone, 2-{[(4-Chlorophenyl)methyl]sulfonyl}acetonitrile. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often determining whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. For selective oxidation to the sulfoxide, reagents like sodium hypochlorite (B82951) pentahydrate can be used. More potent oxidizing agents like hydrogen peroxide or peroxy acids are commonly used for the synthesis of sulfones.
| Oxidizing Agent | Product | Selectivity |
| Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O) | Sulfoxide | High selectivity for sulfoxide over sulfone |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Can be controlled by reaction conditions |
| Peroxy Acids (e.g., m-CPBA) | Sulfone | Typically oxidizes to the sulfone |
| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant, leads to sulfone |
Cleavage of the carbon-sulfur bond in sulfides can be achieved through various methods, including reductive, oxidative, and transition-metal-free approaches. For a compound like this compound, reductive cleavage with agents such as sodium in liquid ammonia (B1221849) could potentially lead to the formation of 4-chlorotoluene (B122035) and mercaptoacetonitrile (B8634862). Oxidative cleavage is also a possibility under specific conditions. Additionally, desulfurative functionalization through C-S bond cleavage has gained attention as a synthetic strategy.
Participation in Rearrangement Reactions
While specific studies on the rearrangement of this compound are not extensively documented, its structure suggests potential participation in classic sulfur ylide rearrangements. The methylene (B1212753) group adjacent to the sulfur atom can be deprotonated to form a carbanion, which can then be converted into a sulfur ylide. This ylide is a key intermediate for sigmatropic rearrangements.
One such potential transformation is the wikipedia.orgwikipedia.org-Sigmatropic Rearrangement . If the sulfur atom is further alkylated to form a sulfonium (B1226848) salt and then treated with a base, an ylide intermediate is formed. This ylide can rearrange, particularly if an allylic group is present on the sulfur. wikipedia.orgnih.gov For the title compound, this would require prior modification.
A more plausible rearrangement, given the benzylic nature of the sulfide (B99878), is the Sommelet-Hauser rearrangement . wikipedia.org This reaction typically involves benzyl (B1604629) quaternary ammonium (B1175870) salts but can also occur with the analogous sulfur ylides. acs.org The process involves the deprotonation of a methyl group on the heteroatom, followed by a wikipedia.orgwikipedia.org-sigmatropic shift. acs.org In the case of this compound, if a sulfonium ylide is formed via S-methylation and subsequent deprotonation of the S-methyl group, it could theoretically undergo a Sommelet-Hauser rearrangement. This would result in the migration of the sulfur-containing group to the ortho position of the chlorophenyl ring. nii.ac.jp The mechanism involves the formation of a six-membered ring transition state, leading to a new carbon-carbon bond at the aromatic ring.
Reactivity of the Chlorophenyl Moiety
The 4-chlorophenyl group is a key determinant of the molecule's aromatic chemistry, influencing its susceptibility to substitution and coupling reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) on the chlorophenyl ring is governed by the electronic effects of the existing substituents: the chloro group and the benzylsulfanyacetonitrile moiety. wikipedia.org
Common SEAr Reactions :
Halogenation : Reaction with Br₂ or Cl₂ in the presence of a Lewis acid (e.g., FeCl₃, AlCl₃) would likely yield a mixture of di-substituted products.
Nitration : Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring, again with a preference for the ortho and para positions relative to the existing substituents.
Friedel-Crafts Reactions : Both Friedel-Crafts alkylation and acylation are plausible but may be sluggish due to the deactivating nature of the chloro substituent. wikipedia.orgnih.govlibretexts.org Strong Lewis acid catalysts would be required. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) at the Halogenated Position
The displacement of the chlorine atom via a nucleophilic aromatic substitution (SNAr) mechanism is generally unfavorable for this molecule under standard conditions. wikipedia.org The classic SNAr pathway requires the presence of strong electron-withdrawing groups (such as –NO₂ or –CN) positioned ortho or para to the leaving group (the halogen). lumenlearning.comlibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. lumenlearning.com
In this compound, the benzylsulfanyacetonitrile group at the para position is not a sufficiently strong electron-withdrawing group to activate the ring for nucleophilic attack. Therefore, reactions with common nucleophiles (e.g., alkoxides, amines) to displace the chloride would require harsh conditions, such as very high temperatures or the use of specialized catalyst systems designed for non-activated aryl chlorides. rsc.orgacs.org
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The carbon-chlorine bond in the chlorophenyl moiety serves as a handle for various palladium-catalyzed cross-coupling reactions. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems have enabled their effective use in these transformations. nih.govresearchgate.net
Suzuki-Miyaura Coupling : This reaction would couple the aryl chloride with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. youtube.comyoutube.com For a substrate like 4-chlorobenzyl chloride, which is structurally related, effective coupling requires robust catalyst systems, often employing electron-rich, bulky phosphine (B1218219) ligands. rsc.orgnih.gov
Sonogashira Coupling : This involves the coupling of the aryl chloride with a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The reaction is a powerful method for constructing aryl-alkyne structures. The relatively inert nature of the C-Cl bond necessitates optimized conditions, such as higher temperatures or the use of microwave irradiation and highly active catalysts. nih.govlibretexts.org
Heck Reaction : The Heck reaction would form a new carbon-carbon bond by coupling the aryl chloride with an alkene. wikipedia.orgorganic-chemistry.org The reaction typically requires a palladium catalyst and a base. As with other couplings of aryl chlorides, forcing conditions or highly active catalyst systems are generally needed to achieve good yields. libretexts.org
Below is a table summarizing typical conditions for cross-coupling reactions involving aryl chlorides, which would be applicable to the title compound.
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki | Arylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | 60-120 |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | K₂CO₃, Et₃N | DMF, NMP | 100-150 |
Alpha-Carbon Reactivity and Enolate Chemistry
The methylene group positioned between the sulfur atom and the nitrile group (–S–CH₂–CN) is the most acidic site in the molecule. The protons on this alpha-carbon are activated by two electron-withdrawing groups:
The Nitrile Group (–CN) : The strong inductive effect and resonance stabilization provided by the cyano group significantly increase the acidity of the adjacent C-H bonds.
The Sulfur Atom (–S–) : The sulfur atom can stabilize an adjacent carbanion through polarization effects and the use of its d-orbitals.
Deprotonation of this alpha-carbon with a suitable base (e.g., sodium hydride, lithium diisopropylamide) generates a highly stabilized carbanion, which is an equivalent of an enolate. researchgate.netuobabylon.edu.iq This nucleophilic carbanion can readily participate in a variety of carbon-carbon bond-forming reactions. rsc.orgnih.govnih.gov
The primary reaction of this carbanion is alkylation . core.ac.uk Treatment with an alkyl halide (R-X) would lead to the formation of a new C-C bond at the alpha-position, yielding a substituted product of the type 2-{[(4-Chlorophenyl)methyl]sulfanyl}alkanenitrile. organic-chemistry.orgresearchgate.net
The table below illustrates the expected products from the alkylation of the alpha-carbon.
| Base | Electrophile (R-X) | Product |
| NaH | CH₃I | 2-{[(4-Chlorophenyl)methyl]sulfanyl}propanenitrile |
| LDA | CH₃CH₂Br | 2-{[(4-Chlorophenyl)methyl]sulfanyl}butanenitrile |
| K₂CO₃ | PhCH₂Br | 2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-phenylpropanenitrile |
This reactivity makes the alpha-carbon a versatile site for molecular elaboration, allowing for the introduction of various alkyl and functionalized chains.
Derivatization Strategies and Analogue Synthesis
Preparation of Novel Structural Analogues
The preparation of new analogues hinges on versatile synthetic methodologies that target specific subunits of the parent molecule. These modifications can be broadly categorized by the region of the molecule being altered.
The 4-chlorophenyl moiety is a common starting point for derivatization. Altering the substitution pattern on this aromatic ring can significantly impact the molecule's electronic properties, lipophilicity, and steric profile. Standard organic reactions can be employed to introduce a variety of substituents or to change the position of the existing chlorine atom.
Research into related phenylacetonitrile (B145931) compounds demonstrates the feasibility of these modifications. For instance, analogues with different halogen substitutions, such as 2,5-dichlorophenyl or 2,4,5-trifluorophenyl groups, have been synthesized. bldpharm.comgoogle.com Furthermore, the introduction of other functional groups like methyl and nitro has been documented in more complex structures containing the (4-chlorophenyl)acetonitrile core. These examples underscore the chemical tractability of modifying the phenyl ring to generate a wide array of analogues.
Table 1: Examples of Modifications on the Phenyl Ring of Related Acetonitrile (B52724) Compounds
| Original Moiety | Modified Moiety Example | Type of Modification |
|---|---|---|
| 4-Chlorophenyl | 2,5-Dichlorophenyl | Additional Halogenation |
| Phenyl | 2,4,5-Trifluorophenyl | Polyhalogenation |
| 4-Chlorophenyl | 2-Chloro-5-methyl-4-nitrophenyl | Multi-substitution |
The sulfanyl-linked chain, –S–CH2–, and the benzyl (B1604629) group attached to it provide another avenue for structural diversification. The sulfur atom can be oxidized to form sulfoxides or sulfones, introducing more polar functional groups. The methylene (B1212753) linker can also be extended or functionalized.
More profound changes involve the complete replacement of the [(4-Chlorophenyl)methyl]sulfanyl moiety with different chemical linkers and functional groups. Patent literature describes analogues where this entire group is substituted with significantly different structures, such as a [(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy chain. google.comgoogle.com This type of modification dramatically alters the scaffold's size, shape, and hydrogen bonding potential. Another example from chemical databases shows the benzyl group replaced by a more complex heterocyclic system, as seen in ({4-[(E)-2-(4-Chlorophenyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile. chemspider.com
Table 2: Examples of Sulfanyl-linked Chain Diversification in Analogues
| Original Structure | Analogue Structure Example | Key Modification |
|---|---|---|
(4-Chlorophenyl)methyl-S- |
(4-Chlorophenyl)phenylmethyl-piperazinyl-ethoxy- |
Replacement of sulfanylmethyl with piperazinyl-ethoxy linker |
(4-Chlorophenyl)methyl-S- |
(4-Chlorophenyl)vinyl-pyrimidinyl-S- |
Replacement of benzyl group with a vinyl-pyrimidinyl system |
The acetonitrile group (–CH2CN) is a particularly versatile functional handle for synthetic transformations, especially for constructing heterocyclic rings. researchgate.net The nitrile moiety can participate in various cyclization reactions to yield a wide range of nitrogen-containing heterocycles, which are prevalent motifs in bioactive compounds. beilstein-journals.org
Common strategies include:
Radical Cyclization: The cyanomethyl radical, generated from the acetonitrile group, can engage in cascade reactions with alkenes to construct complex ring systems like indolines and oxindoles. beilstein-journals.org
Condensation Reactions: The active methylene group adjacent to the nitrile can be used in condensation reactions with various reagents to form heterocycles such as pyrazoles and 1,2,4-triazoles. researchgate.netresearchgate.net
Cyclization of Derivatives: The nitrile can first be converted to an intermediate like an acetohydrazide, which can then be cyclized to form rings such as 1,3,4-oxadiazoles. mdpi.com
Hydrolysis: A simpler transformation is the hydrolysis of the nitrile to a carboxylic acid, as demonstrated in the synthesis of 2-[2-[4-[(4-chlorophenyl) phenylmethyl] -1-piperazinyl] ethoxy]-acetic acid from its corresponding acetonitrile precursor. google.com
Table 3: Heterocyclic Systems Derived from Acetonitrile Moiety
| Starting Moiety | Reagents/Conditions | Resulting Heterocycle/Functional Group |
|---|---|---|
| Acetonitrile | N-arylallylamines, Photocatalyst | Indoline |
| Acetonitrile | N-aryl acrylamides, Radical initiator | Oxindole |
| Sulfanyl-acetonitrile derivative | (Details proprietary) | 1,2,4-Triazole |
| Acetonitrile derivative | Hydrazine derivatives | Pyrazole |
| Cyanoacetohydrazide | Carbon disulfide, Base | 1,3,4-Oxadiazole |
| Acetonitrile | Acid or Base Hydrolysis | Carboxylic Acid |
Stereochemical Considerations in Derivatization
The parent compound, 2-{[(4-Chlorophenyl)methyl]sulfanyl}acetonitrile, is achiral. However, derivatization strategies can readily introduce one or more stereocenters into the molecule. For example, modifications to the sulfanyl-linked chain, such as the introduction of a second phenyl group on the benzylic carbon to create a (4-chlorophenyl)phenylmethyl moiety, result in a chiral center. google.com
When a chiral center is created, the resulting product is typically a racemic mixture of enantiomers. It is often necessary to separate these enantiomers and evaluate them individually, as they can have different biological activities and properties. This can be achieved through chiral chromatography or by employing stereoselective synthesis methods, such as using an optically active starting material like (R)-(4-chlorophenyl)phenyl-methylamine to build the desired analogue. google.com
Combinatorial Chemistry Approaches for Analogue Libraries
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of analogues based on the this compound scaffold. uomustansiriyah.edu.iqnih.gov This high-throughput approach allows for the systematic exploration of the chemical space around the parent molecule by combining various building blocks in a parallel fashion. nih.gov
A combinatorial library could be designed by utilizing the three main points of diversification:
Aromatic Ring: A set of diverse (substituted)benzyl halides.
Linker/Chain: A collection of different sulfur-containing nucleophiles or alternative linkers.
Terminal Group: A series of reactions to convert the acetonitrile group into different heterocycles or other functional groups.
These syntheses can be performed using solid-phase techniques, where the growing molecule is attached to a polymer bead, simplifying purification at each step. uomustansiriyah.edu.iq Alternatively, solution-phase parallel synthesis can be employed. The resulting libraries, containing hundreds or thousands of unique compounds, can then be screened to identify structures with desired properties. nih.gov
Table 4: Conceptual Design of a Combinatorial Library
| Scaffold Position | Building Block Set A (Ring) | Building Block Set B (Linker) | Building Block Set C (Heterocycle) |
|---|---|---|---|
| Variation 1 | 4-Chlorobenzyl | Thioacetonitrile | Pyrazole formation |
| Variation 2 | 4-Fluorobenzyl | 3-Mercaptopropionitrile | Oxadiazole formation |
| Variation 3 | 3,4-Dichlorobenzyl | Thioacetamide | Triazole formation |
| Variation 4 | 4-Methylbenzyl | (Alternative linker) | Indoline formation |
Role As a Synthetic Intermediate and Building Block
Utilization in Complex Organic Molecule Construction
The compound serves as a cornerstone in the assembly of intricate organic structures, offering pathways to important classes of heterocyclic and highly functionalized molecules.
While direct, documented examples of the use of 2-{[(4-Chlorophenyl)methyl]sulfanyl}acetonitrile in the synthesis of nitrogen-containing heterocycles are not extensively reported in readily available literature, its structural motifs suggest its potential as a precursor for such scaffolds. The nitrile functionality is a well-established synthon for the construction of various nitrogen-containing rings. For instance, Thorpe-Ziegler type reactions, which involve the base-catalyzed self-condensation of dinitriles, are a classical method for forming cyclic ketones that can be further elaborated into nitrogenous heterocycles. wikipedia.org Although this is an intramolecular reaction requiring a second nitrile group, the principle of utilizing the nitrile group for cyclization is well-established.
Furthermore, the Hantzsch thiazole (B1198619) synthesis, a fundamental method for preparing thiazole rings, typically involves the reaction of an α-haloketone with a thioamide. ijper.orgspringernature.comresearchgate.netgoogle.comrsc.org While not a direct application of the title compound, its inherent thioether and nitrile groups could potentially be modified to participate in analogous cyclization strategies to form thiazole or other nitrogen-sulfur containing heterocycles.
The thioether linkage in this compound makes it an inherent building block for more complex sulfur-containing molecules. The sulfur atom can participate in various reactions, including oxidation to sulfoxides and sulfones, which can modulate the electronic and steric properties of the molecule and introduce new functionalities.
A prominent application of analogous α-cyano sulfides is in the Gewald reaction for the synthesis of 2-aminothiophenes. researchgate.netrsc.orgnih.govresearchgate.netthieme-connect.comorganic-chemistry.org This multicomponent reaction typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. The active methylene group of this compound makes it a potential candidate for such reactions, where it would provide two of the requisite carbon atoms for the thiophene (B33073) ring. The general mechanism of the Gewald reaction involves a Knoevenagel condensation followed by sulfur addition and cyclization.
| Reactants for Gewald Reaction | Product | Key Features |
| Ketone/Aldehyde, α-Cyano Ester, Elemental Sulfur | Polysubstituted 2-Aminothiophene | Multicomponent reaction, formation of a highly functionalized thiophene ring. |
| α-Methylene Carbonyl, α-Cyanoacetonitrile, Elemental Sulfur | 2-Aminothiophene Derivative | Versatile method for thiophene synthesis. |
This table illustrates the general components of the Gewald reaction, a potential synthetic route for utilizing compounds like this compound.
The combination of the chlorophenyl ring, the thioether linkage, and the nitrile group within one molecule provides a platform for the synthesis of multifunctionalized scaffolds. The aromatic ring can undergo further substitution reactions, allowing for the introduction of additional functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for amide bond formation and other transformations. The thioether can be cleaved or modified, providing further points for diversification. This versatility makes it a valuable intermediate for creating libraries of compounds with diverse functionalities for various applications.
Applications in Materials Science Precursors
The structural features of this compound also suggest its potential as a precursor in materials science. Sulfur-containing polymers are a class of materials with unique optical, mechanical, and thermal properties. rsc.orgresearchgate.netwiley-vch.dechemrxiv.orgnih.gov The thioether moiety of the title compound could be incorporated into polymer backbones through various polymerization techniques. For instance, the development of sulfur-containing polymers through multicomponent polymerizations is an active area of research. wiley-vch.dechemrxiv.org The bifunctional nature of derivatives of this compound could allow them to act as monomers in such polymerizations, leading to materials with tailored properties.
| Polymer Type | Potential Monomer Contribution | Resulting Polymer Properties |
| Sulfur-Containing Polymers | Thioether linkage for backbone incorporation | Enhanced mechanical, optical, and thermal properties. |
| Poly(ionic liquid)s | Potential for quaternization and anion exchange | High ionic conductivity, redox activity. nih.gov |
This interactive data table outlines the potential applications of this compound derivatives in the synthesis of advanced materials.
Role in Catalyst Design and Ligand Synthesis
The presence of both a sulfur atom and a nitrogen atom (in the nitrile group) in this compound makes it an interesting candidate for the synthesis of ligands for coordination chemistry. uni-regensburg.deresearchgate.netrsc.orgnih.gov Ligands containing soft donor atoms like sulfur are known to coordinate well with soft metal centers. The nitrile group can also act as a coordinating group, or it can be chemically transformed into other donor groups, such as amines or amides. The synthesis of thioether-containing ligands is an important area in the development of catalysts for various organic transformations. The modular nature of this compound would allow for the systematic modification of the ligand structure to fine-tune the electronic and steric properties of the resulting metal complexes.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle.
To resolve complex structural questions, a series of 2D NMR experiments are employed to establish correlations between different nuclei within the molecule.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-{[(4-Chlorophenyl)methyl]sulfanyl}acetonitrile, a COSY spectrum would be expected to show a key correlation between the protons of the methylene (B1212753) group attached to the sulfur atom (benzylic protons) and the protons of the methylene group adjacent to the nitrile function. This confirms the -S-CH₂-CH₂-CN fragment is absent and establishes the presence of the -S-CH₂-CN and Ar-CH₂-S linkages.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom to which they are attached. github.io This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For the target molecule, HSQC would show cross-peaks connecting the benzylic methylene protons to their corresponding carbon atom and the acetonitrile (B52724) methylene protons to theirs, providing definitive assignments for these key functional groups.
A summary of expected key 2D NMR correlations is presented in the table below.
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (via HMBC) | Correlated Proton (¹H) Signal (via COSY) |
| Benzylic CH₂ | Aromatic C1 (ipso), Acetonitrile CH₂, Acetonitrile CN | None |
| Acetonitrile CH₂ | Benzylic CH₂, Acetonitrile CN | None |
| Aromatic CH (ortho) | Aromatic C (ipso), Aromatic C (meta), Benzylic CH₂ | Aromatic CH (meta) |
| Aromatic CH (meta) | Aromatic C (ipso, with Cl), Aromatic C (ortho) | Aromatic CH (ortho) |
While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure in the crystalline state. This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, different polymorphs of this compound could be identified and characterized. Subtle differences in the chemical shifts between polymorphs can indicate variations in molecular packing and intermolecular interactions within the crystal lattice.
Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Exact Mass Determination
Mass spectrometry is an essential analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. Advanced MS techniques can also be used to deduce its structure.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy (typically to within 5 ppm). researchgate.net This allows for the unambiguous determination of the elemental composition. For this compound (C₉H₈ClNS), the expected monoisotopic mass would be precisely measured and compared to the theoretical value, confirming the molecular formula.
| Parameter | Theoretical Value | Observed Value (Hypothetical) |
| Molecular Formula | C₉H₈³⁵ClNS | C₉H₈³⁵ClNS |
| Monoisotopic Mass | 197.00659 | 197.00652 |
| Mass Difference | - | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the molecular ion (or a protonated adduct) of this compound is selected and then fragmented by collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. Key expected fragmentations would include the cleavage of the benzylic C-S bond, leading to the formation of the 4-chlorobenzyl cation (m/z 125), and the loss of the acetonitrile group. The analysis of these fragmentation patterns provides strong confirmatory evidence for the proposed structure.
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Fragment Structure |
| 198.01 [M+H]⁺ | 125.02 | 4-Chlorobenzyl cation |
| 198.01 [M+H]⁺ | 157.00 | [M+H - CH₂CN]⁺ |
X-Ray Diffraction Analysis
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For this compound, a successful X-ray crystallographic analysis would reveal the conformation of the molecule in the solid state, including the orientation of the chlorophenyl ring relative to the sulfanylacetonitrile side chain. Furthermore, it would elucidate the intermolecular interactions, such as C-H···N or C-H···π interactions, that govern the crystal packing. While no public crystal structure is available for this specific compound, a hypothetical dataset illustrates the type of information that would be obtained.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.31 |
| b (Å) | 10.50 |
| c (Å) | 17.98 |
| β (°) | 100.60 |
| Volume (ų) | 1542.0 |
| Z | 4 |
This detailed structural information is invaluable for understanding the molecule's properties and reactivity.
Single-Crystal X-Ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide the absolute structure of this compound, yielding critical information on bond lengths, bond angles, and torsion angles. The analysis would reveal the conformation of the molecule in the solid state, including the orientation of the 4-chlorophenyl ring relative to the sulfanylacetonitrile chain. Key crystallographic parameters such as the unit cell dimensions (a, b, c, α, β, γ), space group, and the number of molecules in the unit cell (Z) would be determined. This data is fundamental to understanding the molecule's steric and electronic properties and its intermolecular interactions, such as hydrogen bonds or π-stacking, which dictate the crystal packing.
Powder X-Ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a bulk sample. A PXRD pattern, which plots diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. For this compound, this analysis would be used to confirm the phase purity of a synthesized batch, identify different polymorphic forms if they exist, and monitor crystalline transformations under various conditions. Each peak in the diffractogram corresponds to a specific set of lattice planes in the crystal structure, and the pattern could be indexed to determine the unit cell parameters, which could then be compared with single-crystal data if available.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are essential for identifying functional groups.
For this compound, the FT-IR and FT-Raman spectra would be expected to show characteristic absorption or scattering bands corresponding to:
C≡N stretch: A sharp, intense band typically found in the 2260-2200 cm⁻¹ region.
C-H stretches: Aromatic C-H stretches from the chlorophenyl ring (above 3000 cm⁻¹) and aliphatic C-H stretches from the methylene (CH₂) groups (typically in the 2950-2850 cm⁻¹ region).
C=C stretches: Aromatic ring vibrations, usually appearing in the 1600-1450 cm⁻¹ range.
C-S stretch: A weaker band typically observed in the 800-600 cm⁻¹ region.
C-Cl stretch: A strong band for the chloro-substituent, generally found in the 1100-800 cm⁻¹ range.
By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory), a detailed assignment of vibrational modes can be achieved, offering insights into the molecule's conformational properties.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum, typically recorded in a solvent like acetonitrile or methanol (B129727), would reveal information about the electronic structure. The primary absorption bands would likely be due to π→π* transitions within the 4-chlorophenyl aromatic ring. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) would be key parameters. While the sulfanylacetonitrile group is not a strong chromophore itself, its electronic interaction with the aromatic ring could subtly influence the position and intensity of these absorption bands.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic behavior of a molecule, predicting its geometry, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. It offers a balance between accuracy and computational cost, making it suitable for a molecule of this size.
A DFT calculation would begin with a geometry optimization to find the lowest energy arrangement of the atoms. For this, a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-311++G(d,p), are commonly chosen for their reliability in describing organic molecules. researchgate.net The optimization process would yield the most stable three-dimensional structure, providing precise bond lengths, bond angles, and dihedral angles.
The electronic structure analysis would reveal the distribution of electron density, atomic charges, and the molecular electrostatic potential (MESP), which indicates regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net
Table 1: Predicted Geometrical Parameters from DFT Optimization *
| Parameter | Description | Predicted Value |
|---|---|---|
| C-Cl Bond Length | Distance between the Chlorine and its attached Carbon on the phenyl ring. | ~1.75 Å |
| C-S Bond Length | Distance between the Sulfur and adjacent Carbon atoms. | ~1.80 - 1.85 Å |
| C≡N Bond Length | Distance between the Carbon and Nitrogen of the nitrile group. | ~1.15 Å |
| C-S-C Bond Angle | Angle formed by the Carbon-Sulfur-Carbon linkage. | ~100-105° |
| C-C-S-C Dihedral Angle | Torsional angle describing the rotation around the S-CH2 bond. | Variable |
\Note: These values are illustrative and represent typical results for similar molecular fragments from DFT calculations, as specific published data for this compound is unavailable.*
Ab Initio Methods for High-Accuracy Calculations
Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a higher level of theory than standard DFT and can be used to obtain more accurate energies and properties. Due to their higher computational demand, they are often used to validate the results of DFT calculations for smaller molecules or specific parts of a larger molecule.
Calculation of Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org
HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE) . A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. wikipedia.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 2: Illustrative Quantum Chemical Descriptors *
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates polarizability. |
| Electronegativity (χ) | (IP + EA) / 2 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | Global electrophilic nature of the molecule. |
\Note: The formulas provided are standard in quantum chemistry. Specific energy values for 2-{[(4-Chlorophenyl)methyl]sulfanyl}acetonitrile would need to be determined by a dedicated computational study.*
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior and interactions.
Conformational Analysis and Flexibility
The single bonds within this compound, particularly the C-S bonds and the C-C bond of the benzyl (B1604629) group, allow for rotational freedom. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations (rotamers) and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity. The simulation would reveal the flexibility of the thioether and acetonitrile (B52724) linkages and the preferred spatial arrangement of the chlorophenyl ring relative to the rest of the molecule.
Solvent Interaction Modeling
MD simulations are highly effective for studying how a solute molecule interacts with solvent molecules. By placing the this compound molecule in a simulated box of a chosen solvent (e.g., water, ethanol, or acetonitrile), researchers can observe the formation of solvation shells.
The simulation would use a classical force field (like GAFF - General Amber Force Field) to define the interactions. Analysis of the simulation trajectory could include:
Radial Distribution Functions (RDFs) : To determine the average distance and coordination number of solvent molecules around specific atoms of the solute (e.g., the sulfur atom or the nitrogen of the nitrile group).
Hydrogen Bonding Analysis : If a protic solvent is used, the simulation can quantify the extent and lifetime of hydrogen bonds between the solvent and potential acceptor sites on the solute, like the nitrogen atom.
Solvation Free Energy : To calculate the energy change associated with transferring the molecule from a vacuum to the solvent, which relates to its solubility.
These simulations provide a microscopic view of solvation that is essential for understanding the compound's behavior in solution.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods are routinely employed to predict the spectroscopic signatures of molecules, which is invaluable for their identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. Calculations would be performed on the optimized geometry of this compound. The resulting chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a theoretical spectrum that can be compared with experimental findings.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculations, based on the harmonic oscillator model, can predict the frequencies and intensities of the fundamental vibrational modes. For this compound, characteristic peaks for C-H stretching of the aromatic ring, CH₂ group vibrations, the C≡N (nitrile) stretch, and the C-S and C-Cl bonds would be anticipated.
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the excitation energies and oscillator strengths for the transitions from the ground state to various excited states. For an aromatic compound like this, π-π* transitions of the chlorophenyl ring are expected to be the most significant.
Table 1: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | 7.3-7.4 ppm | Aromatic protons (C₆H₄) |
| ¹H NMR | Chemical Shift (δ) | 3.8 ppm | Methylene (B1212753) protons (-S-CH₂-Ph) |
| ¹H NMR | Chemical Shift (δ) | 3.4 ppm | Methylene protons (-S-CH₂-CN) |
| ¹³C NMR | Chemical Shift (δ) | 135-140 ppm | Quaternary aromatic carbon (C-Cl) |
| ¹³C NMR | Chemical Shift (δ) | 128-132 ppm | Aromatic carbons (CH) |
| ¹³C NMR | Chemical Shift (δ) | 117 ppm | Nitrile carbon (C≡N) |
| ¹³C NMR | Chemical Shift (δ) | 35 ppm | Methylene carbon (-S-CH₂-Ph) |
| ¹³C NMR | Chemical Shift (δ) | 20 ppm | Methylene carbon (-S-CH₂-CN) |
| IR | Vibrational Frequency (ν) | ~3050 cm⁻¹ | Aromatic C-H stretch |
| IR | Vibrational Frequency (ν) | ~2900 cm⁻¹ | Aliphatic C-H stretch |
| IR | Vibrational Frequency (ν) | ~2250 cm⁻¹ | C≡N stretch |
| IR | Vibrational Frequency (ν) | ~1490 cm⁻¹ | Aromatic C=C stretch |
| IR | Vibrational Frequency (ν) | ~700 cm⁻¹ | C-S stretch |
| IR | Vibrational Frequency (ν) | ~1090 cm⁻¹ | C-Cl stretch |
| UV-Vis | Absorption Maximum (λ_max) | ~220 nm, ~270 nm | π → π* transitions |
Note: The values in this table are hypothetical and represent typical ranges for the assigned functional groups. Actual computational results would provide more precise values.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, theoretical studies could investigate various transformations, such as nucleophilic substitution at the methylene carbons or reactions involving the nitrile group.
By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. This would involve locating the transition state structures and calculating the activation energy barriers for different potential pathways. For instance, the reaction of this compound with a nucleophile could proceed via different mechanisms, and computational studies could determine the most energetically favorable route. Such investigations provide insights into reaction kinetics and selectivity that are often difficult to obtain experimentally.
Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plots
Non-covalent interactions play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state. NCI analysis, based on the electron density and its derivatives, is a valuable tool for visualizing and characterizing these weak interactions.
A Reduced Density Gradient (RDG) plot provides a graphical representation of non-covalent interactions. In these plots, different types of interactions are color-coded:
Blue: Strong attractive interactions, such as hydrogen bonds.
Green: Weak van der Waals interactions.
Red: Strong repulsive interactions, typically found in sterically crowded regions.
For this compound, an NCI analysis would likely reveal intramolecular van der Waals interactions between different parts of the molecule. In a crystal structure, intermolecular interactions such as C-H···N or C-H···π interactions involving the nitrile group and the aromatic ring, as well as halogen interactions involving the chlorine atom, could be visualized and characterized. These analyses provide a fundamental understanding of the forces that govern the supramolecular assembly of the compound.
Biological Activity Investigations: Mechanistic and Target Identification Studies
In Vitro Studies on Molecular Targets
There is currently no publicly available information regarding in vitro studies to identify or characterize the molecular targets of 2-{[(4-Chlorophenyl)methyl]sulfanyl}acetonitrile.
Enzyme Inhibition Assays (excluding clinical relevance)
No studies have been published that investigate the inhibitory effects of this compound on any specific enzymes. Therefore, no data on its potency, mechanism of inhibition, or selectivity is available.
Receptor Binding Studies (excluding clinical relevance)
There is no evidence in the scientific literature of receptor binding assays being conducted for this compound. Consequently, its affinity and selectivity for any known receptors are undetermined.
Cell-Based Mechanistic Investigations
No cell-based studies have been reported that would elucidate the mechanism of action of this compound. Research into its effects on cellular pathways, signal transduction, or other cellular processes in cell lines has not been published.
Structure-Activity Relationship (SAR) Studies for Biological Interactions
In the absence of any identified biological activity, no structure-activity relationship studies have been performed for this compound.
Rational Design of Probes for Target Identification
The rational design of chemical probes for target identification is predicated on initial findings of biological activity. As no such activity has been reported for this compound, the development of probes based on its scaffold has not been undertaken.
Comparative Analysis with Structurally Related Compounds
While the broader class of compounds containing chlorophenyl and nitrile moieties has been a subject of chemical and biological research, a direct comparative analysis focusing on the biological interactions of this compound with its structural analogs is not available in the current body of scientific literature. Such studies are contingent on the discovery of a measurable biological effect for the parent compound.
Computational Approaches in Biological Activity Prediction
In the absence of empirical data, computational modeling serves as a foundational step in hypothesizing the biological relevance of a novel chemical entity like this compound. These methods leverage the compound's three-dimensional structure to simulate its interactions with known biological targets and predict its disposition within an organism.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method can help to identify potential biological targets and elucidate the molecular basis of a ligand-protein interaction.
For a hypothetical study of this compound, a library of clinically relevant protein targets could be selected. These might include enzymes, ion channels, or receptors implicated in various disease pathways. The docking process would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection and Preparation of Protein Targets: The crystal structures of potential protein targets would be obtained from a repository such as the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands would be removed, and hydrogen atoms would be added.
Docking Simulation: A docking algorithm would be used to fit the ligand into the binding site of each protein. The algorithm would explore various conformational and rotational possibilities for the ligand, scoring each pose based on a force field that estimates the binding affinity.
The results of such a hypothetical docking study could be presented in a table, highlighting the binding energies and key interacting residues for the top-ranking protein targets.
Hypothetical Molecular Docking Results for this compound
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Biological Relevance |
|---|---|---|---|
| Hypothetical Kinase A (XXXX) | -8.5 | Tyr123, Leu45, Val67 | Inhibition of cell signaling pathway |
| Hypothetical Protease B (YYYY) | -7.9 | Asp89, His101, Ser150 | Modulation of protein degradation |
| Hypothetical GPCR C (ZZZZ) | -7.2 | Phe203, Trp250, Asn280 | Antagonism of a signaling cascade |
This data is purely illustrative and not based on experimental results.
Analysis of the ligand-protein interactions would focus on the types of bonds formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the chlorophenyl group of the compound might be predicted to form hydrophobic interactions within a nonpolar pocket of the binding site, while the nitrile group could potentially act as a hydrogen bond acceptor.
ADME Prediction (Focusing on Molecular Properties for Binding)
ADME prediction models assess the pharmacokinetic properties of a molecule that influence its ability to reach a target and exert a biological effect. While these models can predict absorption, distribution, metabolism, and excretion profiles, the focus here is on the molecular properties that are critical for effective ligand-protein binding.
Several key molecular descriptors can be calculated to predict the "drug-likeness" of this compound and its propensity for binding. These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules:
Molecular weight less than 500 Daltons
LogP (a measure of lipophilicity) less than 5
Fewer than 5 hydrogen bond donors
Fewer than 10 hydrogen bond acceptors
Predicted Physicochemical Properties of this compound Relevant to Binding
| Property | Predicted Value | Lipinski's Rule of Five Compliance | Implication for Binding |
|---|---|---|---|
| Molecular Weight | 197.68 g/mol | Yes | Favorable for oral bioavailability and binding site accessibility. |
| LogP | 2.35 | Yes | Optimal lipophilicity for cell membrane permeability and hydrophobic interactions. |
| Hydrogen Bond Donors | 0 | Yes | Reduced potential for strong hydrogen bonding as a donor. |
| Hydrogen Bond Acceptors | 1 (from the nitrile group) | Yes | Can participate in hydrogen bonding as an acceptor within a binding pocket. |
| Polar Surface Area (PSA) | 23.79 Ų | N/A | Low PSA suggests good membrane permeability to reach intracellular targets. |
These values are calculated based on the chemical structure and are not experimentally derived.
The predicted low molecular weight and optimal LogP value suggest that this compound would likely have good oral bioavailability and the ability to cross cell membranes to reach intracellular targets. The presence of a single hydrogen bond acceptor in the nitrile group provides a specific point of interaction for potential hydrogen bonding with a protein receptor, which can contribute to binding affinity and selectivity. The low polar surface area further supports the likelihood of good membrane permeability.
Advanced Analytical Methodologies for 2 4 Chlorophenyl Methyl Sulfanyl Acetonitrile and Its Derivatives
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an essential tool for separating 2-{[(4-Chlorophenyl)methyl]sulfanyl}acetonitrile from impurities, starting materials, and potential derivatives. The choice of technique depends on the analyte's volatility, polarity, and the specific goals of the analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile, thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach.
Method development would focus on optimizing the separation of the main compound from any process-related impurities or degradation products. The 4-chlorophenyl group provides a strong chromophore, making UV detection a highly effective and sensitive choice.
Key considerations for method development include:
Stationary Phase: A C18 (octadecylsilyl) column is a common starting point due to its versatility and hydrophobic nature. For compounds with aromatic rings, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions. researchgate.net
Mobile Phase: A gradient elution using a mixture of water and an organic modifier is typically employed. Acetonitrile (B52724) is often preferred over methanol (B129727) for reversed-phase chromatography as it generally provides lower column backpressure, has a lower UV cutoff (allowing for detection at shorter wavelengths), and can offer different selectivity. youtube.comshimadzu.com The addition of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) can improve peak shape and reproducibility. researchgate.net
Detection: The aromatic ring in the molecule allows for sensitive detection using a Diode Array Detector (DAD) or a variable wavelength UV detector, likely near 254 nm.
Table 1: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 40% B, increase to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. The applicability of GC to this compound depends on its thermal stability in the GC inlet and column. Thioether-containing compounds can sometimes degrade at high temperatures. nih.gov Therefore, optimizing injection port temperature is crucial to prevent decomposition. chromforum.org
For successful GC analysis, the following parameters would be considered:
Column: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be a good starting point for separating the target compound from less polar or more volatile impurities.
Injection: A split/splitless inlet is common. To minimize thermal degradation, a lower injection temperature or the use of a programmed temperature vaporization (PTV) inlet could be explored.
Detector: A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds. For enhanced selectivity and sensitivity, a Nitrogen-Phosphorus Detector (NPD) would be highly effective due to the nitrogen atom in the acetonitrile group. epa.gov
Table 2: Proposed Gas Chromatography (GC) Method Parameters
| Parameter | Condition |
|---|---|
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C (optimization may be required) |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS) |
| Detector Temperature | 300 °C |
Chiral Chromatography for Enantiomeric Separation
The parent molecule, this compound, is not chiral. However, if derivatives are synthesized that introduce a stereocenter (for example, by substitution at the carbon atom of the acetonitrile group), chiral chromatography would be necessary to separate the resulting enantiomers.
The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and effective for a broad range of compounds. researchgate.netnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. wvu.edu
Stationary Phase: A common choice would be a column like Chiralpak® IC, which utilizes cellulose tris(3,5-dichlorophenylcarbamate) as the chiral selector. This type of phase is known to resolve compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. researchgate.net
Mobile Phase: Chiral separations are often performed in normal-phase mode using mixtures of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). The ratio of these solvents is critical for achieving resolution.
Table 3: Example Chiral HPLC Method for a Hypothetical Derivative
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |
| Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling not just quantification but also structural identification.
GC-MS and LC-MS for Trace Analysis and Metabolite Profiling (excluding human metabolism)
Coupling chromatography with mass spectrometry (MS) is a powerful tool for detecting and identifying compounds at trace levels and for characterizing unknown impurities or metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. Using Electron Ionization (EI), the molecule will fragment in a reproducible manner, creating a characteristic mass spectrum that can be used for identification. For this compound, key fragments would be expected from the cleavage of the benzylic C-S bond, leading to the highly stable 4-chlorobenzyl cation (m/z 125/127, showing the characteristic 3:1 isotopic pattern for chlorine). Other fragments could include the loss of the nitrile group or the entire sulfanylacetonitrile side chain. This technique is invaluable for identifying process impurities or environmental degradation products. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing non-volatile compounds and is particularly useful for profiling metabolites that may be formed in environmental or in-vitro systems. taylorandfrancis.com Electrospray Ionization (ESI) is a common soft ionization technique that typically produces a protonated molecular ion [M+H]+.
For more detailed structural information, tandem mass spectrometry (LC-MS/MS) is used. In this technique, the parent ion of interest is selected and fragmented to produce daughter ions. This allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM) and provides structural confirmation of metabolites, such as the products of thioether oxidation (sulfoxide and sulfone derivatives). researchgate.netnih.govyoutube.com
Table 4: Representative Mass Spectrometry Parameters
| Technique | Parameter | Expected Observation for C₉H₈ClNS (MW: 197.68) |
|---|---|---|
| GC-MS (EI) | Ionization Mode | Electron Ionization (70 eV) |
| Key Fragments (m/z) | 197/199 (M+), 125/127 ([C₇H₆Cl]⁺), 91 ([C₇H₇]⁺) | |
| LC-MS (ESI) | Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Parent Ion (m/z) | 198/200 ([M+H]⁺), 220/222 ([M+Na]⁺) | |
| MS/MS Fragments | Fragmentation of 198 would likely yield 125 (loss of HSCH₂CN) |
LC-NMR for On-Line Structural Elucidation
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that directly couples HPLC separation with NMR spectroscopy. globalresearchonline.net This allows for the acquisition of detailed structural information (¹H NMR, ¹³C NMR, and 2D NMR spectra like COSY and HSQC) for compounds as they are separated, or by trapping the peak of interest in the NMR flow cell (stopped-flow mode). nih.govresearchgate.net
LC-NMR is particularly valuable for the unambiguous identification of unknown impurities or novel derivatives without the need for time-consuming offline isolation and purification. hyphadiscovery.com For this compound, LC-NMR could be used to:
Confirm the structure of a newly synthesized batch.
Identify the exact position of a functional group in an unknown process-related impurity.
Distinguish between isomers that may have similar mass spectra but different NMR spectra.
The main challenge of LC-NMR is its relatively low sensitivity compared to LC-MS. However, advancements such as higher magnetic field strengths and cryogenically cooled probes have significantly improved detection limits, making it a feasible technique for analyzing minor components if they are present at sufficient concentrations. globalresearchonline.netresearchgate.net
Derivatization Techniques for Enhanced Detection
For the sensitive and accurate quantification of this compound and its derivatives, derivatization is a crucial step in sample preparation, particularly for chromatographic analyses like gas chromatography (GC) and high-performance liquid chromatography (HPLC). This process involves chemically modifying the analyte to improve its analytical properties, such as volatility, thermal stability, and detectability. The primary functional group targeted for derivatization in the parent compound and its close analogs is the nitrile group, which can be chemically transformed into more readily analyzable moieties.
The nitrile group in this compound is not ideal for direct analysis by common chromatographic detectors. Therefore, two main strategies are employed for its derivatization:
Hydrolysis to a Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or alkaline conditions to yield the corresponding carboxylic acid, 2-{[(4-Chlorophenyl)methyl]sulfanyl}acetic acid. This resulting carboxylic acid can then be esterified to a more volatile derivative suitable for GC analysis, often with mass spectrometric (MS) or flame ionization detection (FID).
Reduction to a Primary Amine: The nitrile group can be reduced to a primary amine, yielding 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethanamine. This amine is then typically derivatized with a reagent that introduces a chromophore or fluorophore, significantly enhancing its detection by HPLC with UV-Vis or fluorescence detectors.
Derivatization for Gas Chromatography (GC) Analysis
For GC-based analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. Following the hydrolysis of the nitrile group to a carboxylic acid, several esterification reagents can be employed.
One common approach is the use of silylating agents. For instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of a catalyst like trimethylchlorosilane (TMCS) can convert carboxylic acids into their trimethylsilyl (B98337) (TMS) esters. These TMS derivatives are significantly more volatile and exhibit excellent chromatographic behavior.
Another effective method is esterification using alkylating agents such as pentafluorobenzyl bromide (PFBBr). This reagent reacts with carboxylic acids to form pentafluorobenzyl esters. The presence of multiple fluorine atoms in the derivative makes it highly sensitive to electron capture detection (ECD), a very selective and sensitive detection method for halogenated compounds.
Table 1: GC Derivatization Techniques for Phenylacetic Acid (a model compound for the hydrolyzed analyte)
| Derivatizing Reagent | Derivative Formed | Reaction Conditions | Detection Method | Key Advantages |
| BSTFA + 1% TMCS | Trimethylsilyl (TMS) ester | 80°C for 30 min | GC-MS | Good volatility and fragmentation patterns for mass spectrometry. |
| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) ester | Room temperature with a catalyst | GC-ECD/MS | High sensitivity with Electron Capture Detection (ECD). |
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
In HPLC, derivatization is primarily used to enhance the detectability of the analyte, especially when the native compound lacks a strong chromophore or fluorophore. After the reduction of the nitrile group to a primary amine, a variety of labeling reagents can be utilized.
A widely used reagent is phenyl isothiocyanate (PITC), which reacts with primary amines to form phenylthiocarbamyl (PTC) derivatives. These derivatives have a strong UV absorbance, allowing for sensitive detection.
For even greater sensitivity, fluorescent labeling agents are employed. Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride), for example, reacts with primary amines to produce highly fluorescent dansyl derivatives, which can be detected at very low concentrations using a fluorescence detector. Another common reagent is o-phthalaldehyde (B127526) (OPA), which reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.
Table 2: HPLC Derivatization Techniques for Phenylethylamine (a model compound for the reduced analyte)
| Derivatizing Reagent | Derivative Formed | Reaction Conditions | Detection Method | Limit of Detection (LOD) |
| Phenyl isothiocyanate (PITC) | Phenylthiocarbamyl (PTC) | Room temperature | HPLC-UV | In the low ng/mL range |
| Dansyl Chloride | Dansyl derivative | Alkaline pH, elevated temperature | HPLC-Fluorescence | In the pg/mL range |
| o-Phthalaldehyde (OPA) / Thiol | Isoindole derivative | Room temperature, rapid reaction | HPLC-Fluorescence | In the low pg/mL range |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Diastereomeric thiourea (B124793) | Room temperature | HPLC-UV | 0.05 mg/L nih.gov |
The choice of derivatization technique depends on several factors, including the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. Method development and validation are essential to ensure the accuracy and reliability of the quantitative results.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of thioethers and nitriles often involves multi-step processes that may utilize harsh reagents and generate significant waste. The future of synthesizing 2-{[(4-Chlorophenyl)methyl]sulfanyl}acetonitrile and its analogs lies in the adoption of greener and more sustainable methodologies.
One promising approach is the use of photocatalysis , which harnesses visible light to drive chemical reactions. chemmethod.combeilstein-journals.orgnewiridium.commdpi.com This technique can facilitate the formation of carbon-sulfur bonds under mild conditions, often employing organic dyes like Eosin Y as inexpensive and environmentally benign catalysts. chemmethod.combeilstein-journals.org The development of a photocatalytic route to this compound could significantly reduce the environmental footprint of its production.
Another key area for sustainable synthesis is flow chemistry . nih.govmdpi.comchemicalindustryjournal.co.ukdrreddys.com By conducting reactions in continuous-flow reactors, it is possible to achieve better control over reaction parameters, enhance safety, and improve scalability and efficiency compared to traditional batch processing. nih.govchemicalindustryjournal.co.ukdrreddys.comrsc.org The application of flow chemistry to the synthesis of this compound could lead to a more streamlined and cost-effective manufacturing process, which is particularly important for the production of pharmaceutical intermediates. nih.govmdpi.comchemicalindustryjournal.co.ukdrreddys.com
| Sustainable Synthetic Approach | Potential Advantages |
| Photocatalysis | Utilizes visible light, mild reaction conditions, reduced waste, use of non-toxic catalysts. chemmethod.combeilstein-journals.orgnewiridium.commdpi.com |
| Flow Chemistry | Enhanced safety, improved scalability, better process control, increased efficiency. nih.govmdpi.comchemicalindustryjournal.co.ukdrreddys.comrsc.org |
Discovery of Unexplored Chemical Reactivity and Catalysis
The unique combination of a thioether and a nitrile group in this compound opens up a rich landscape for exploring novel chemical reactivity. The sulfur atom in the thioether moiety can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.net This transformation can significantly alter the molecule's electronic properties, solubility, and biological activity, offering a straightforward method for generating structural diversity.
Furthermore, the activation of the C-S bond in thioethers is an area of growing interest. unipr.itacs.orgresearchgate.netnih.govacs.org Research into the catalytic cleavage of this bond could lead to new synthetic methodologies where the this compound core is used as a building block for more complex molecules. Transition metal catalysis and photoredox catalysis are powerful tools for achieving such transformations. unipr.itresearchgate.netnih.govacs.org
The nitrile group also presents opportunities for novel reactivity. Its potential to act as a Michael acceptor or to undergo cycloaddition reactions could be explored. Moreover, the reactivity of nitriles with biological nucleophiles, such as the cysteine residues in proteins, suggests that this compound could be investigated as a potential covalent modifier of specific biological targets. nih.govacs.org
Design of Next-Generation Molecular Scaffolds
In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. tandfonline.comsemanticscholar.orgnih.govbiosolveit.delifechemicals.com this compound can be viewed as a novel scaffold for the design of new bioactive compounds. The presence of the sulfur atom is particularly noteworthy, as sulfur-containing scaffolds are found in a significant number of approved drugs. tandfonline.comrsc.orgtandfonline.comnih.govbenthamscience.com
Future research could focus on the systematic modification of this scaffold to create a library of analogs. For instance, the 4-chlorophenyl group could be replaced with other substituted aromatic or heterocyclic rings to explore the structure-activity relationship (SAR). The principle of bioisosteric replacement can be applied here, where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. cambridgemedchemconsulting.comu-tokyo.ac.jpdrughunter.comctppc.orgu-tokyo.ac.jp
| Scaffold Modification Strategy | Rationale |
| Derivatization of the Phenyl Ring | To explore the impact of different substituents on biological activity and physicochemical properties. |
| Modification of the Acetonitrile (B52724) Group | To investigate the role of the nitrile in target binding and to explore alternative functional groups. |
| Bioisosteric Replacement of the Thioether Linkage | To modulate properties such as stability, polarity, and metabolic profile. |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, Density Functional Theory (DFT) calculations can be employed to predict its reactivity, including the energetics of its reaction with biological nucleophiles. nih.govacs.org This can provide insights into its potential as a covalent inhibitor.
Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physical and chemical properties of a series of analogs based on this scaffold. nih.gov Such models can help in prioritizing the synthesis of compounds with desired characteristics.
Furthermore, molecular docking and molecular dynamics simulations can be used to investigate the potential binding of this compound and its derivatives to the active sites of various biological targets. nih.govaip.orgbiointerfaceresearch.comijpsr.combiointerfaceresearch.com These in silico methods can help in identifying potential protein targets and in designing more potent and selective analogs. The development of predictive models for biological activity can also accelerate the discovery of new therapeutic applications. arxiv.org
Investigation into Broader Biological Target Landscapes
The structural features of this compound suggest that it could interact with a variety of biological targets. Organosulfur compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antihypertensive, and antimicrobial effects. nih.govaip.orgnih.govresearchgate.netresearchgate.net Therefore, a broad-based screening of this compound against a panel of biological targets is a logical next step.
The nitrile group is also a key pharmacophore in many bioactive compounds, and has been implicated in the inhibition of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). core.ac.uk Investigating the effect of this compound on these and other enzymes could uncover novel therapeutic applications.
The thioether moiety is another important feature, as it is present in numerous biologically active molecules. nih.govresearchgate.net Exploring the biological targets of other thioether-containing compounds could provide clues as to the potential activities of this molecule. A systematic investigation into its biological effects could reveal unexpected and valuable therapeutic properties.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural integrity and purity of 2-{[(4-Chlorophenyl)methyl]sulfanyl}acetonitrile?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques.
- Nuclear Magnetic Resonance (NMR) : Use and NMR to assign peaks corresponding to the sulfanyl, acetonitrile, and 4-chlorophenyl groups. For example, the acetonitrile proton typically appears as a singlet in the spectrum, while the aromatic protons of the chlorophenyl group show splitting patterns dependent on substitution .
- Infrared (IR) Spectroscopy : Identify characteristic stretches for the nitrile group (~2250 cm) and C-S bonds (~600–700 cm) .
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using reverse-phase HPLC with UV detection at 254 nm, referencing retention times against standards .
Q. What are the optimal synthetic routes for preparing this compound?
- Methodological Answer : Key steps involve nucleophilic substitution and solvent optimization.
- Reaction Design : React 4-chlorobenzyl mercaptan with chloroacetonitrile in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under nitrogen to prevent oxidation. Maintain a pH of 7–8 using a mild base (e.g., triethylamine) to enhance nucleophilicity .
- Yield Optimization : Control stoichiometry (1:1 molar ratio) and temperature (60–80°C) to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Stability is influenced by moisture and temperature.
- Storage : Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent degradation of the sulfanyl group. Desiccate to avoid hydrolysis of the nitrile .
- Handling : Use anhydrous solvents during experiments and avoid prolonged exposure to light or acidic/basic conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for sulfanyl-acetonitrile derivatives?
- Methodological Answer : Discrepancies often arise from impurities or assay conditions.
- Purity Reassessment : Re-analyze batches with HPLC-MS to detect trace impurities (e.g., oxidized sulfanyl byproducts) that may interfere with bioassays .
- Assay Optimization : Standardize cell-based assays (e.g., antimicrobial or cytotoxicity tests) using controls like thioglycolic acid derivatives to isolate the compound’s specific effects .
Q. How can crystallographic data enhance understanding of this compound’s reactivity?
- Methodological Answer : X-ray diffraction provides insights into molecular conformation and intermolecular interactions.
- Crystallization : Grow single crystals by slow evaporation from a methanol/water (3:1) mixture. The chlorophenyl and sulfanyl groups often form π-π stacking and S···Cl interactions, stabilizing the lattice .
- Data Interpretation : Analyze bond lengths (e.g., C≡N: ~1.16 Å) and dihedral angles to predict sites of electrophilic/nucleophilic attack .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular docking and QSAR models.
- Docking Studies : Employ software like AutoDock Vina to simulate binding to targets (e.g., cytochrome P450 enzymes). The nitrile group may coordinate to heme iron, influencing metabolic stability .
- ADME Prediction : Calculate logP (estimated ~2.1) and polar surface area (~50 Å) using ChemAxon or Schrödinger Suite to assess blood-brain barrier permeability and oral bioavailability .
Q. How do structural modifications impact the compound’s antimicrobial efficacy?
- Methodological Answer : Systematic SAR studies are critical.
- Functional Group Replacement : Synthesize analogs replacing the chlorophenyl with fluorophenyl or methoxyphenyl groups. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to evaluate halogen effects on membrane penetration .
- Bioisosteric Substitution : Replace the sulfanyl group with sulfonyl or selenyl moieties. Monitor MIC (minimum inhibitory concentration) shifts to assess the role of sulfur in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
